molecular formula C25H26BrN3S B11196256 3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11196256
M. Wt: 480.5 g/mol
InChI Key: VCRIIPSMHNHVLL-UHFFFAOYSA-N
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Description

3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of adamantane, bromophenyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the adamantane and bromophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The adamantane moiety is known for its antiviral activity, and the triazole ring can enhance the compound’s binding affinity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Adamantan-1-YL)-4-phenyl-4H-1,2,4-triazole: Lacks the bromophenyl and sulfanyl groups, making it less versatile in chemical reactions.

    5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the adamantane moiety, reducing its potential biological activity.

    3-(Adamantan-1-YL)-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological properties.

Uniqueness

The uniqueness of 3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole lies in its combination of structural features. The presence of the adamantane moiety enhances its lipophilicity and potential biological activity, while the bromophenyl and sulfanyl groups provide sites for further chemical modification and reactivity.

Properties

Molecular Formula

C25H26BrN3S

Molecular Weight

480.5 g/mol

IUPAC Name

3-(1-adamantyl)-5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C25H26BrN3S/c26-21-8-6-17(7-9-21)16-30-24-28-27-23(29(24)22-4-2-1-3-5-22)25-13-18-10-19(14-25)12-20(11-18)15-25/h1-9,18-20H,10-16H2

InChI Key

VCRIIPSMHNHVLL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)Br

Origin of Product

United States

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